molecular formula C30H44N12O8 B12364404 2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

Cat. No.: B12364404
M. Wt: 700.7 g/mol
InChI Key: PMCLQALAMBMZHA-KJJMTIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid involves multiple steps, including the formation of peptide bonds and the introduction of azido and guanidino groups. The process typically starts with the protection of amino and carboxyl groups, followed by the sequential addition of amino acids and other functional groups under controlled conditions. Common reagents used in these reactions include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers to ensure precision and efficiency. The process includes solid-phase peptide synthesis (SPPS) techniques, where the compound is assembled on a solid support, allowing for easy purification and high yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and azido groups.

    Reduction: Reduction reactions can target the azido group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Sodium azide (NaN₃) and other nucleophiles can be used under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s ability to interact with proteins and nucleic acids makes it valuable for studying cellular processes and developing new diagnostic tools.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to target specific molecular pathways could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The azido group, in particular, can participate in click chemistry reactions, allowing for the selective labeling and tracking of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2S,5R,8S,11S)-8-[4-(3-aminopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
  • 2-[(2S,5R,8S,11S)-8-[4-(3-hydroxypropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

Uniqueness

The presence of the azido group in 2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid distinguishes it from similar compounds. This functional group allows for unique chemical reactions, such as click chemistry, which are not possible with the other compounds listed.

Properties

Molecular Formula

C30H44N12O8

Molecular Weight

700.7 g/mol

IUPAC Name

2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

InChI

InChI=1S/C30H44N12O8/c31-30(32)35-13-6-10-19-26(47)36-17-24(44)38-22(16-25(45)46)29(50)41-21(15-18-7-2-1-3-8-18)28(49)40-20(27(48)39-19)9-4-5-12-34-23(43)11-14-37-42-33/h1-3,7-8,19-22H,4-6,9-17H2,(H,34,43)(H,36,47)(H,38,44)(H,39,48)(H,40,49)(H,41,50)(H,45,46)(H4,31,32,35)/t19-,20-,21+,22-/m0/s1

InChI Key

PMCLQALAMBMZHA-KJJMTIBFSA-N

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCN=[N+]=[N-])CC2=CC=CC=C2)CC(=O)O

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCN=[N+]=[N-])CC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.